Cdk4/6-IN-2 is a potent inhibitor of cyclin-dependent kinases 4 and 6, which play critical roles in cell cycle regulation. This compound has garnered attention in cancer research due to its ability to disrupt the progression of the cell cycle, particularly in cancers characterized by dysregulated cyclin-dependent kinase activity. Cdk4/6-IN-2 is classified as a selective small-molecule inhibitor, designed to specifically target the ATP-binding sites of cyclin-dependent kinases 4 and 6, thereby inhibiting their activity and leading to cell cycle arrest.
The synthesis of Cdk4/6-IN-2 involves several steps that ensure high purity and yield. The compound is typically synthesized through a multi-step process that includes:
For example, a related compound, NT431, was synthesized using reductive amination techniques with sodium cyanoborohydride as a reducing agent, yielding a product with over 90% purity .
The molecular structure of Cdk4/6-IN-2 can be analyzed through various spectroscopic techniques. Its structure typically features a core scaffold that allows for interaction with the ATP-binding pocket of cyclin-dependent kinases.
The chemical reactions involved in synthesizing Cdk4/6-IN-2 include:
Technical details regarding these reactions typically involve monitoring reaction progress via thin-layer chromatography or HPLC to ensure optimal yields and purity levels.
Cdk4/6-IN-2 exerts its effects by binding to the ATP-binding sites of cyclin-dependent kinases 4 and 6. This binding inhibits the kinase activity necessary for phosphorylation events that drive cell cycle progression from G1 to S phase.
Data from studies indicate that compounds like Cdk4/6-IN-2 can lead to significant reductions in cell viability in cancer cell lines that express high levels of cyclins D1, D2, or D3 .
Cdk4/6-IN-2 possesses several notable physical and chemical properties:
Relevant analyses such as differential scanning calorimetry can provide insights into thermal stability.
Cdk4/6-IN-2 has significant scientific applications primarily in oncology:
Cyclin-dependent kinases 4 and 6 (CDK4/6) are serine/threonine kinases that form complexes with D-type cyclins (D1, D2, D3) to drive the G1-to-S phase transition in the cell cycle. This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F then activates genes essential for DNA replication and cell cycle progression [3] [7]. Dysregulation of this pathway—through cyclin D1 gene (CCND1) amplification, CDK4/6 overexpression, or loss of endogenous inhibitors (e.g., p16INK4A)—occurs in >90% of cancers. This results in uncontrolled proliferation across malignancies like hormone receptor-positive (HR+) breast cancer, glioblastoma, and lymphomas [3] [8]. In breast cancer, CCND1 amplification is prevalent in 58% of luminal B and 38% of HER2+ subtypes, establishing CDK4/6 as a central oncogenic driver [2] [3].
First-generation pan-CDK inhibitors (e.g., flavopiridol) exhibited unacceptable toxicity due to off-target effects on CDKs vital for normal cell survival (e.g., CDK1, CDK9) [4] [8]. Selective CDK4/6 inhibitors offer a therapeutic advantage by specifically targeting the dysregulated CDK4/6-Rb axis in cancer cells. Tumor cells with intact Rb rely on CDK4/6 for proliferation, while normal cells utilize compensatory pathways (e.g., CDK2), reducing vulnerability to selective inhibition [3] [9]. CDK4/6-IN-2 exemplifies this strategy with sub-nanomolar potency against CDK4 (IC50: 2.7 nM) and CDK6 (IC50: 16 nM), minimizing off-target kinase interactions [1] [5]. Preclinical studies confirm its efficacy in Rb-proficient models, including mantle cell lymphoma and triple-negative breast cancer (TNBC) [5] [7].
The development of CDK4/6 inhibitors evolved through three generations:
CDK4/6-IN-2 was synthesized as part of a patent (US20180000819A1, Compound 1) optimization effort to enhance kinase selectivity and cellular potency. It features a bicyclic heteroaromatic core (molecular formula: C27H32F2N8) that facilitates high-affinity ATP-binding site engagement [1] [4]. Unlike early inhibitors, its design prioritized reduced off-target binding, achieving >100-fold selectivity for CDK4/6 over other CDKs [4] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1